MC 1046

Vitamin D metabolism CYP24A1 induction stromal cell pharmacology

MC 1046 (126860-83-1) is the authenticated C24-ketone metabolite of Calcipotriol, distinguished by side-chain oxidation (C27H38O3 vs. parent C27H40O3). Essential as Calcipotriol EP Impurity A for pharmacopoeial compliance in ANDA development, and for dissecting VDR-mediated genomic vs. non-genomic signaling without confounding calcemic activity. Procure this high-purity reference standard to ensure accuracy in LC-MS metabolic stability studies and impurity profiling.

Molecular Formula C27H38O3
Molecular Weight 410.6 g/mol
Cat. No. B10800415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC 1046
Molecular FormulaC27H38O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
InChIInChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3
InChIKeyKKDBQSPKXAUHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one (MC 1046): A Vitamin D3 Analog Metabolite for VDR-Targeted Research


1-Cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one (CAS 126860-83-1), also designated MC 1046 or Calcipotriol Impurity A, is a C22-23-unsaturated 24-ketone derivative and a primary active metabolite of the synthetic vitamin D3 analog calcipotriol (calcipotriene, MC 903) [1]. As a secosteroid compound belonging to the vitamin D analog class, MC 1046 functions as a ligand for vitamin D receptor (VDR)-like receptors and is classified within the VD/VDR signaling pathway [2]. The compound exhibits a molecular formula of C27H38O3 and a molecular weight of 410.6 g/mol, distinguishing it structurally from the parent calcipotriol molecule (C27H40O3, MW 412.6) via side-chain oxidation at the C-24 position [3]. In vitro metabolism studies have identified MC 1046 as one of the two principal metabolites generated from calcipotriol by human synovial and mesenchymal stromal cells, confirming its biological relevance in VDR-mediated pathways [1].

Why Calcipotriol and Other Vitamin D Analogs Cannot Simply Substitute for 1-Cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one in VDR Research


The vitamin D analog class exhibits profound functional divergence despite shared structural motifs, precluding simple interchangeability in research and industrial applications. Calcipotriol (MC 903) demonstrates VDR binding affinity comparable to calcitriol while maintaining less than 1% of calcitriol's calcemic activity [1]. However, metabolic conversion of calcipotriol generates distinct metabolites including MC 1046 (the C24-ketone derivative) and MC 1080 (the 24-hydroxylated derivative) [2]. These metabolites possess side-chain modifications that alter their receptor interaction profiles and downstream signaling properties relative to the parent compound. Furthermore, comparative analyses among vitamin D analogs reveal that VDR binding affinity alone does not predict biological potency—MC 903 exhibits the second most potent cell growth inhibition despite having the lowest VDR affinity among tested analogs [3]. Consequently, using calcipotriol or other in-class analogs in place of MC 1046 introduces confounding variables in metabolic stability studies, impurity profiling, and investigations of side-chain structure-activity relationships. The quantitative differentiation evidence below substantiates why MC 1046 warrants distinct consideration in VDR-focused research programs.

Quantitative Differentiation Evidence: 1-Cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one Versus Calcipotriol and In-Class Analogs


Metabolic Identity and CYP24A1-Dependent Generation of MC 1046 from Calcipotriol in Human Stromal Cells

MC 1046 is not merely an incidental impurity but a primary biologically generated metabolite of calcipotriol. In vitro metabolism studies using human synovial and mesenchymal stromal cells demonstrated that both cell types actively metabolize calcipotriol, generating MC 1080 and MC 1046 as the two main metabolites detectable by LC-MS analysis [1]. This metabolic conversion occurs in the context of strong CYP24A1 transcript induction following 48-hour calcipotriol exposure in mesenchymal stromal cells, confirming that MC 1046 arises via the physiologically relevant vitamin D catabolic pathway [1]. In contrast, the parent compound calcipotriol exhibits a terminal half-life of approximately 1 hour following intravenous administration in sheep, underscoring the rapid metabolic clearance that generates MC 1046 in vivo [2].

Vitamin D metabolism CYP24A1 induction stromal cell pharmacology metabolite profiling

Comparative VDR Binding Affinity and Calcemic Selectivity of Calcipotriol Versus Calcitriol

Calcipotriol (MC 903), the parent compound of MC 1046, exhibits VDR binding affinity comparable to that of calcitriol (the endogenous ligand 1,25(OH)2D3), while demonstrating less than 1% of calcitriol's activity in regulating calcium metabolism [1]. This calcemic selectivity index (VDR binding affinity retained ÷ calcemic activity reduced >100-fold) establishes a uniquely favorable therapeutic window that distinguishes calcipotriol and its metabolite class from other vitamin D analogs. In silico molecular docking studies evaluating 24 vitamin D analogs identified calcipotriol as exhibiting the highest binding affinity (−11.4 kcal/mol) with unique interactions at key residues in the VDR ligand-binding domain [2]. Comparative analysis further identified structural variations influencing the efficacy of other analogs including calcitriol and tacalcitol [2].

VDR binding affinity calcemic index therapeutic window receptor selectivity

Cell Growth Inhibition Potency of MC 903 Versus KH 1060, EB 1089, and 1,25(OH)2D3 in Rat Thyroid FRTL-5 Cells

In a comparative functional assay using FRTL-5 rat thyroid cells expressing native VDR, the vitamin D analogs KH 1060, 1,25(OH)2D3, EB 1089, and MC 903 (calcipotriol) were evaluated for their ability to inhibit TSH-stimulated cell growth [1]. KH 1060 demonstrated the highest biological potency among all analogs tested. Relative to KH 1060, the IC50 values for displacement of receptor-bound [3H]1,25-(OH)2D3 were 1.2-fold higher for 1,25-(OH)2D3, 2.7-fold higher for EB 1089, and 14-fold higher for MC 903 [1]. Notably, MC 903 exhibited the second most potent inhibition of cell growth despite possessing the lowest VDR binding affinity and the weakest inhibition of TSH-stimulated adenylyl cyclase activity and iodide uptake among the tested compounds [1]. This dissociation between VDR binding affinity and functional antiproliferative potency suggests that MC 903 and its metabolites may engage non-genomic signaling pathways that contribute to their biological effects.

antiproliferative activity thyroid cell model VDR functional assay IC50 comparison

Cyclopropyl Side-Chain Modification and Calcemic Index Reduction in 19-Nor-Vitamin D3 Analogs

The cyclopropyl functionality present in MC 1046 (inherited from the calcipotriol scaffold) has been systematically characterized in structure-activity relationship studies of vitamin D3 analogs. Analysis of five 19-nor-analogs of 1α,25(OH)2-vitamin D3 bearing 20-cyclopropyl-modified side-chains revealed that analog NG [20,21-methylene-23-yne-26,27-F6-19-nor-1α,25(OH)2D3] maintains respectable VDR binding affinity with high transcriptional activity (EC50 approximately 10 pM) while retaining low induction of hypercalcemia in vivo in mice [1]. The study further established that 20-cyclopropyl-modified 19-nor analogs demonstrate a calcemic index approximately 1/100 that of the parent hormone, confirming that the cyclopropyl side-chain architecture contributes mechanistically to the reduced calcemic liability observed across this compound class [2]. MC 1046, bearing a cyclopropyl group at the terminus of its side-chain in conjunction with the C24-ketone oxidation, represents a structurally distinct member within this cyclopropyl-containing vitamin D analog family.

cyclopropyl side-chain 19-nor analogs calcemic index structure-activity relationship

Antiproliferative Activity of Calcipotriol Against Human Cancer Cell Lines

Calcipotriol (MC 903) exhibits potent antiproliferative activity across multiple human cancer cell lines, establishing a baseline activity profile from which MC 1046's effects can be contextualized. Calcipotriol demonstrates growth inhibition against human HL-60 (promyelocytic leukemia), HL60/MX2 (mitoxantrone-resistant subline), MCF-7 (breast adenocarcinoma), T47D (breast ductal carcinoma), SCC-25 (squamous cell carcinoma), and mouse WEHI-3 (myelomonocytic leukemia) cell lines [1]. In normal human keratinocytes, MC 903 at 10⁻⁶ M induces cell cycle arrest in both G1/G0 phase (62.4 ± 0.7% versus 56.5 ± 1.7% in control, p<0.01) and G2+M phase (19.2 ± 0.3% versus 14.0 ± 0.9% in control, p<0.01) [2]. In a human megakaryoblastic leukemia cell line (HIMeg), calcipotriol exhibits effects on cell proliferation and differentiation comparable to those of 1,25(OH)2D3 [3].

antiproliferative activity cancer cell lines HL-60 keratinocyte cell cycle arrest

Validated Research and Industrial Applications for 1-Cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one (MC 1046)


LC-MS Metabolite Identification and Pharmacokinetic Reference Standard

MC 1046 serves as an essential analytical reference standard for LC-MS-based identification and quantification of calcipotriol metabolites in biological matrices. Studies have confirmed that human synovial and mesenchymal stromal cells metabolize calcipotriol to generate MC 1046 and MC 1080 as the two primary metabolites [1]. Procurement of authenticated MC 1046 enables accurate calibration for pharmacokinetic studies investigating calcipotriol metabolism, tissue distribution, and clearance pathways. The compound's distinct molecular formula (C27H38O3, MW 410.6) and chromatographic properties relative to the parent calcipotriol (C27H40O3, MW 412.6) facilitate unambiguous peak assignment in metabolic profiling experiments [2].

VDR Signaling Pathway Research and Non-Genomic Effects Investigation

MC 1046 is directly applicable to studies dissecting genomic versus non-genomic VDR signaling mechanisms. Evidence from FRTL-5 rat thyroid cell assays demonstrates that MC 903 (the parent compound) exhibits potent cell growth inhibition despite possessing the lowest VDR binding affinity among tested analogs [3]. This dissociation suggests that non-genomic signaling pathways contribute meaningfully to the biological effects of calcipotriol-class compounds. MC 1046, as a structurally distinct metabolite bearing a C24-ketone modification, provides a valuable tool for investigating whether side-chain oxidation alters the balance between VDR-mediated transcriptional regulation and membrane-associated rapid signaling events.

Pharmaceutical Impurity Profiling and Quality Control for Calcipotriol Formulations

MC 1046 (designated as Calcipotriol Impurity A in pharmacopoeial monographs) is a critical reference material for impurity profiling and quality control testing of calcipotriol active pharmaceutical ingredient and finished drug products [2]. Regulatory compliance for topical calcipotriol formulations (marketed as Dovonex®, Daivonex®, and generic equivalents) requires identification, quantification, and control of specified impurities including MC 1046. Authentic MC 1046 reference standard enables development and validation of HPLC/LC-MS analytical methods for batch release testing, stability monitoring, and impurity limit verification in accordance with pharmacopoeial specifications.

Cyclopropyl-Containing Vitamin D Analog Structure-Activity Relationship Studies

MC 1046 belongs to a structurally defined family of cyclopropyl-containing vitamin D3 analogs characterized by reduced calcemic liability. Class-level evidence from 19-nor analogs with 20-cyclopropyl-modified side-chains demonstrates that cyclopropyl functionality confers a calcemic index approximately 1/100 that of the parent hormone while maintaining VDR transcriptional activation (EC50 ~10 pM) [4]. MC 1046, featuring both cyclopropyl termination and C24-ketone oxidation, represents a distinct side-chain modification pattern that can be systematically compared with other cyclopropyl-containing analogs to elucidate structure-activity relationships governing VDR binding selectivity, transcriptional efficacy, and calcemic dissociation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC 1046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.